5,7,2',6'-Tetrahydroxyflavone 5,7,2',6'-Tetrahydroxyflavone 5,7,2',6'-Tetrahydroxyflavone is a natural product found in Scutellaria amoena, Argemone mexicana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 82475-00-1
VCID: VC4127798
InChI: InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
SMILES: C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

5,7,2',6'-Tetrahydroxyflavone

CAS No.: 82475-00-1

Cat. No.: VC4127798

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

5,7,2',6'-Tetrahydroxyflavone - 82475-00-1

Specification

CAS No. 82475-00-1
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
Standard InChI Key WJXXUIYFPVIHDH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

5,7,2',6'-Tetrahydroxyflavone belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a C6–C3–C6 configuration. The compound’s IUPAC name is 2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one, with a molecular weight of 286.24 g/mol . Key physicochemical properties include:

PropertyValueSource
Density1.654 g/cm³
Boiling Point589°C at 760 mmHg
Melting Point>300°C (decomposes)
LogP (Partition Coefficient)2.28
SolubilitySoluble in DMSO, ethanol

The compound’s planar structure and hydroxyl groups facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking . Its fluorescence properties (λ<sub>ex</sub> = 360 nm, λ<sub>em</sub> = 460 nm) make it suitable for analytical detection in plant extracts .

Natural Occurrence and Biosynthesis

5,7,2',6'-Tetrahydroxyflavone is predominantly found in the roots and aerial parts of Scutellaria species, including S. baicalensis and S. amabilis . In Andrographis macrobotrys, it functions as a phytoalexin, defending against fungal pathogens by disrupting microbial membrane integrity. Biosynthetically, it derives from the phenylpropanoid pathway, where chalcone synthase catalyzes the condensation of coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. Subsequent hydroxylation by cytochrome P450 enzymes (e.g., CYP93B) introduces hydroxyl groups at specific positions .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s most well-characterized activity is its inhibition of CYP3A4, a hepatic enzyme responsible for metabolizing ~50% of clinical drugs. By binding to the enzyme’s active site, 5,7,2',6'-Tetrahydroxyflavone reduces testosterone 6β-hydroxylation with an IC<sub>50</sub> of 7.8 μM . This interaction suggests potential for modulating drug pharmacokinetics, particularly for CYP3A4 substrates like cyclosporine and statins .

Antioxidant Effects

5,7,2',6'-Tetrahydroxyflavone neutralizes reactive oxygen species (ROS) via electron donation, as demonstrated in DPPH and ABTS radical scavenging assays (EC<sub>50</sub> = 12.4 μM and 9.8 μM, respectively) . It upregulates endogenous antioxidants, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), in oxidative stress models.

Anti-inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppresses NF-κB and MAPK signaling, reducing TNF-α and IL-6 production by 58% and 47%, respectively, at 20 μM. This effect is comparable to dexamethasone but without glucocorticoid receptor activation.

Pharmacological Applications

Dermatological Uses

Topical formulations containing 0.5% of the compound improved UVB-induced skin erythema in mice by 41%, outperforming ascorbic acid (28%). Its lipophilic nature enhances skin permeability, making it suitable for cosmeceuticals.

Synthetic and Industrial Production

  • Halogenation: Chrysin → 6,8-dibromochrysin (HBr/AcOH, 70°C, 12 h).

  • Methanolysis: 6,8-dibromochrysin → 5,7-dihydroxy-6,8-dimethoxyflavone (CuBr/MeOH, reflux, 6 h).

  • Demethylation: BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 2 h → 5,7,2',6'-Tetrahydroxyflavone.

Industrial-scale production faces challenges in cost-effective purification, as the compound’s polarity complicates chromatographic separation.

Comparative Analysis with Related Flavonoids

CompoundAntioxidant Activity (EC<sub>50</sub>, μM)CYP3A4 Inhibition (IC<sub>50</sub>, μM)Anticancer IC<sub>50</sub> (μM)
5,7,2',6'-Tetrahydroxyflavone12.47.832.5
Quercetin8.245.648.7
Luteolin9.122.329.8
Baicalein15.618.941.2

Data compiled from .

The unique 2',6'-dihydroxylation pattern enhances CYP3A4 affinity compared to quercetin or luteolin, which have monohydroxylated B-rings . Conversely, its lower antioxidant potency relative to quercetin may stem from reduced resonance stabilization of the phenoxyl radical .

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